molecular formula C7H4N4 B1521249 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile CAS No. 633328-50-4

1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile

Cat. No. B1521249
M. Wt: 144.13 g/mol
InChI Key: MMHFIJOAWVYGEO-UHFFFAOYSA-N
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Description

“1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile” is a chemical compound with the CAS Number: 633328-50-4 . It has a molecular weight of 144.14 .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been established .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile” is composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .


Chemical Reactions Analysis

A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo [3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Antitumor Activity

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile derivatives have been synthesized and evaluated for potential cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2). Some compounds in this series demonstrated significant antitumor effects, suggesting their potential in cancer therapy (Abdel‐Latif et al., 2016).

Biomedical Applications

These compounds are part of a larger group of heterocyclic compounds showing two possible tautomeric forms. They have been studied extensively for their biomedical applications, including their synthesis methods and diverse substituent analysis (Donaire-Arias et al., 2022).

Development as Kinase Inhibitors

A scalable synthesis route has been developed for a derivative of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile, namely BMS-986236, which is a potent kinase inhibitor. This development enhances the feasibility of producing this compound for therapeutic use (Arunachalam et al., 2019).

Applications in Electronics

Derivatives of this compound have been synthesized and used in the creation of devices with photovoltaic properties. Their thermal stability and electronic characteristics make them suitable for use in electronic devices (El-Menyawy et al., 2019).

Corrosion Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments. This suggests their utility in industrial applications where corrosion resistance is crucial (Dandia et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

There is ongoing research into the synthesis and applications of “1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile” and its derivatives . This includes the development of new synthetic strategies and approaches , as well as the exploration of its potential in the treatment of various cancers .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHFIJOAWVYGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663719
Record name 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile

CAS RN

633328-50-4
Record name 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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